3-[(E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol 3-[(E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol Droloxifene is a phenolic analogue of tamoxifen, a nonsteroidal selective estrogen receptor modulator (SERM). Droloxifene competitively inhibits the binding of estradiol to estrogen receptors, thereby preventing the receptor from binding to the estrogen-response element on DNA. The result is a reduction in DNA synthesis and cellular response to estrogen. (NCI)
3-Hydroxytamoxifen (droloxifene), also known as 3-hydroxytamoxifen or K060, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 3-Hydroxytamoxifen (droloxifene) is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Hydroxytamoxifen (droloxifene) has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Droloxifene is a stilbenoid.
Brand Name: Vulcanchem
CAS No.: 82413-20-5
VCID: VC0022359
InChI: InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25+
SMILES: CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3
Molecular Formula: C₂₆H₂₉NO₂
Molecular Weight: 387.5 g/mol

3-[(E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

CAS No.: 82413-20-5

Reference Standards

VCID: VC0022359

Molecular Formula: C₂₆H₂₉NO₂

Molecular Weight: 387.5 g/mol

3-[(E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol - 82413-20-5

CAS No. 82413-20-5
Product Name 3-[(E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Molecular Formula C₂₆H₂₉NO₂
Molecular Weight 387.5 g/mol
IUPAC Name 3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Standard InChI InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25+
Standard InChIKey ZQZFYGIXNQKOAV-OCEACIFDSA-N
Isomeric SMILES CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3
SMILES CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3
Canonical SMILES CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3
Description Droloxifene is a phenolic analogue of tamoxifen, a nonsteroidal selective estrogen receptor modulator (SERM). Droloxifene competitively inhibits the binding of estradiol to estrogen receptors, thereby preventing the receptor from binding to the estrogen-response element on DNA. The result is a reduction in DNA synthesis and cellular response to estrogen. (NCI)
3-Hydroxytamoxifen (droloxifene), also known as 3-hydroxytamoxifen or K060, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 3-Hydroxytamoxifen (droloxifene) is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Hydroxytamoxifen (droloxifene) has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Droloxifene is a stilbenoid.
Synonyms 3-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-phenol; _x000B_Droloxifene; E-Droloxifene; K-060; K060E; K 21.060E;
PubChem Compound 3033767
Last Modified Nov 11 2021
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